molecular formula C₄H₁₁NS₂ B1146049 (S)-2-Aminobutane-1,4-dithiol CAS No. 1363594-47-1

(S)-2-Aminobutane-1,4-dithiol

Cat. No.: B1146049
CAS No.: 1363594-47-1
M. Wt: 137.27
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Description

(S)-2-Aminobutane-1,4-dithiol is an organic compound characterized by the presence of an amino group and two thiol groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobutane-1,4-dithiol typically involves the use of starting materials such as butane derivatives. One common method involves the reaction of (S)-2-Amino-1,4-butanediol with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the thiolation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobutane-1,4-dithiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding dithiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of dithiols.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(S)-2-Aminobutane-1,4-dithiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminobutane-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, influencing redox-sensitive signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1,4-butanedithiol: The enantiomer of (S)-2-Aminobutane-1,4-dithiol with similar chemical properties but different biological activity.

    2-Amino-1,4-butanediol: Lacks the thiol groups, resulting in different reactivity and applications.

    Cysteamine: Contains a single thiol group and is used in similar contexts but with distinct properties.

Uniqueness

This compound is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong reducing agents or thiol-disulfide exchange reactions.

Properties

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLCUHJZKWYDPC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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